molecular formula C14H16ClNO B1522092 (2-Amino-1-phenylethoxy)benzene hydrochloride CAS No. 111143-04-5

(2-Amino-1-phenylethoxy)benzene hydrochloride

Cat. No.: B1522092
CAS No.: 111143-04-5
M. Wt: 249.73 g/mol
InChI Key: SEMHRAIVTOFIRJ-UHFFFAOYSA-N
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Description

(2-Amino-1-phenylethoxy)benzene hydrochloride is a substituted aromatic compound featuring a phenoxy group linked to a phenylethylamine moiety, with an amino group at the second carbon of the ethoxy chain. The hydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical or industrial applications.

Properties

IUPAC Name

2-phenoxy-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13;/h1-10,14H,11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMHRAIVTOFIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111143-04-5
Record name (2-amino-1-phenylethoxy)benzene hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-1-phenylethoxy)benzene hydrochloride typically involves the reaction of 2-phenoxy-2-phenylethan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve steps such as:

  • Dissolving 2-phenoxy-2-phenylethan-1-amine in an appropriate solvent.
  • Adding hydrochloric acid dropwise while maintaining the temperature.
  • Stirring the reaction mixture until the formation of the desired product is complete.
  • Isolating the product by filtration and drying .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The process may also include purification steps such as recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-1-phenylethoxy)benzene hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-Amino-1-phenylethoxy)benzene hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Amino-1-phenylethoxy)benzene hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The phenylethoxy moiety can interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substitution Patterns: The target compound lacks methoxy or hydroxy groups present in analogs like methyl amino(2-methoxyphenyl)acetate hydrochloride () and estilefrine hydrochloride (). This absence may reduce its polarity compared to these derivatives.
  • Salt Forms : All listed compounds utilize hydrochloride salts for stability, suggesting shared handling and storage requirements.

Physicochemical Properties

Limited solubility or melting point data are available for the target compound. However, comparisons can be inferred from analogs:

  • Methyl amino(2-methoxyphenyl)acetate hydrochloride (): The methoxy group enhances lipophilicity, while the ester group may confer moderate hydrolytic instability.
  • 1-Methoxy-2-amino-4-ß-hydroxyethyl-amino-benzene (): The hydroxyethyl group increases water solubility, making it suitable for oxidative hair dye formulations (up to 3% concentration as a salt).
  • Estilefrine hydrochloride (): The hydroxy and ethylamino groups likely contribute to its adrenergic activity, with applications in vasoconstriction or nasal decongestion.

Biological Activity

(2-Amino-1-phenylethoxy)benzene hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-amino-1-(phenylethoxy)benzene hydrochloride, characterized by an amino group and an ether linkage. Its molecular formula is C15H17ClNC_{15}H_{17}ClN, with a molecular weight of 255.76 g/mol. The structure can be represented as follows:

Chemical Structure C6H5 O CH CH2 NH2) C6H4Cl\text{Chemical Structure }\text{C}_6\text{H}_5\text{ O CH CH}_2\text{ NH}_2)\text{ C}_6\text{H}_4\text{Cl}

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The amino group can interact with enzyme active sites, potentially inhibiting their function.
  • Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that it can scavenge free radicals, contributing to its protective effects against oxidative stress.

Biological Activities

Research has highlighted various biological activities associated with this compound:

1. Anticancer Properties

Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been shown to induce apoptosis in MCF-7 breast cancer cells.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)25.72Induction of apoptosis
HeLa (Cervical)30.50Cell cycle arrest
A549 (Lung)20.00Reactive oxygen species generation

2. Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro.

CytokineInhibition (%)
TNF-α45
IL-640
IL-1β50

3. Neuroprotective Effects

Research indicates neuroprotective effects in models of neurodegeneration, suggesting its potential use in treating conditions like Alzheimer's disease.

Case Studies

Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cells. The results showed significant reduction in cell viability and increased apoptosis markers, indicating its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotection
In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its neuroprotective capabilities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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